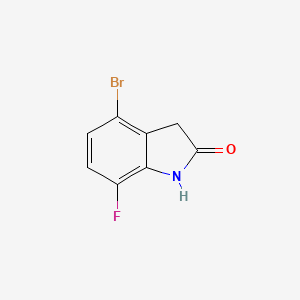

4-Bromo-7-fluoroindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-7-fluoro-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO/c9-5-1-2-6(10)8-4(5)3-7(12)11-8/h1-2H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTQFUFNWYQCGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2NC1=O)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260903-30-7 | |

| Record name | 4-bromo-7-fluoro-2,3-dihydro-1H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-7-fluoroindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-7-fluoroindolin-2-one, a halogenated indolin-2-one derivative of significant interest in medicinal chemistry and drug discovery. The indolin-2-one scaffold is a well-established pharmacophore, forming the core of numerous kinase inhibitors. The strategic placement of bromine and fluorine atoms on this scaffold offers unique opportunities for modulating physicochemical properties and exploring novel chemical space. This document details the chemical identity, a plausible synthetic route, expected analytical and spectroscopic properties, potential applications in drug development, and essential safety and handling protocols for this compound.

Chemical Identity and Physicochemical Properties

4-Bromo-7-fluoroindolin-2-one is a substituted oxindole. The presence of both a bromine and a fluorine atom on the aromatic ring is anticipated to influence its reactivity and biological activity.

While some supplier discrepancies exist, the most commonly cited Chemical Abstracts Service (CAS) number for 4-Bromo-7-fluoroindolin-2-one is 1260903-30-7 .[1] This identifier is crucial for accurate sourcing and regulatory compliance.

Table 1: Physicochemical Properties of 4-Bromo-7-fluoroindolin-2-one

| Property | Value | Source |

| CAS Number | 1260903-30-7 | [1][2] |

| Molecular Formula | C₈H₅BrFNO | [1] |

| Molecular Weight | 230.03 g/mol | [1] |

| Appearance | Expected to be a solid | General knowledge |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General knowledge |

| Storage | Store in a cool, dry, dark place. Keep sealed to prevent degradation. | [1] |

Synthesis and Mechanistic Insights

Proposed Synthetic Workflow

Caption: Proposed synthesis of 4-Bromo-7-fluoroindolin-2-one.

Step-by-Step Methodology and Rationale

-

N-Chlorination of 2-Bromo-5-fluoroaniline: The synthesis would commence with the N-chlorination of 2-bromo-5-fluoroaniline using a mild chlorinating agent like tert-butyl hypochlorite. This step is crucial for activating the aniline for subsequent nucleophilic attack. The choice of a non-acidic chlorinating agent prevents unwanted side reactions on the electron-rich aromatic ring.

-

Reaction with Diethyl Malonate: The resulting N-chloroaniline is then reacted with a carbanion generated from diethyl malonate using a base such as sodium ethoxide. This is a key carbon-carbon bond-forming step, establishing the backbone of the indolin-2-one ring system.

-

Hydrolysis and Decarboxylation: The diester intermediate is subjected to acidic hydrolysis to yield the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon heating to afford 2-((2-bromo-5-fluorophenyl)amino)acetic acid.

-

Intramolecular Friedel-Crafts Acylation (Cyclization): The final step involves an intramolecular Friedel-Crafts acylation, where the carboxylic acid is treated with a strong acid, such as sulfuric acid or polyphosphoric acid, to effect cyclization and form the desired 4-Bromo-7-fluoroindolin-2-one.

This proposed pathway is a robust and well-documented approach for the synthesis of various oxindole derivatives.[3][4]

Analytical and Spectroscopic Characterization

While specific, published spectra for 4-Bromo-7-fluoroindolin-2-one are not available, its structure can be confirmed using a combination of standard analytical techniques. The expected spectroscopic data, based on the analysis of similar halogenated indolin-2-ones, are summarized below.[5]

Table 2: Predicted Spectroscopic Data for 4-Bromo-7-fluoroindolin-2-one

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as doublets or triplets in the range of δ 6.5-8.0 ppm. The methylene protons (C3-H) will likely appear as a singlet around δ 3.5-4.0 ppm. The N-H proton will be a broad singlet, typically downfield (> δ 8.0 ppm). |

| ¹³C NMR | The carbonyl carbon (C2) will be the most downfield signal, expected around δ 170-180 ppm. Aromatic carbons will appear in the range of δ 110-150 ppm, with carbons attached to fluorine showing characteristic C-F coupling. The methylene carbon (C3) will be around δ 35-45 ppm.[5] |

| Mass Spectrometry (EI) | The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), with peaks at m/z 229 and 231.[6][7] Common fragmentation pathways would involve the loss of CO, Br, and cleavage of the heterocyclic ring.[8] |

| FT-IR | A strong absorption band for the C=O (amide) stretch will be present around 1700-1740 cm⁻¹. An N-H stretching vibration will be observed as a broad peak in the region of 3200-3400 cm⁻¹. C-H stretching and aromatic C=C bending vibrations will also be present.[9][10] |

Reactivity and Applications in Drug Discovery

The indolin-2-one core is a privileged scaffold in medicinal chemistry, most notably in the development of protein kinase inhibitors.[11][12] The strategic positioning of the bromine atom at the 4-position and the fluorine atom at the 7-position of 4-Bromo-7-fluoroindolin-2-one makes it a highly valuable building block for creating diverse chemical libraries.

Key Reactivity Insights

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C4 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) of potential drug candidates.

-

N-Functionalization: The nitrogen atom of the lactam can be functionalized with various alkyl or aryl groups to further modulate the compound's properties and target interactions.

-

Condensation at C3: The methylene group at the C3 position can be deprotonated and reacted with various electrophiles, such as aldehydes, to introduce further diversity.

Potential Applications in Kinase Inhibitor Synthesis

The indolin-2-one scaffold is a key component of several approved and investigational kinase inhibitors. These drugs typically function by competing with ATP for binding to the kinase's active site. The substituents on the indolin-2-one ring play a crucial role in determining the inhibitor's potency and selectivity. 4-Bromo-7-fluoroindolin-2-one serves as an excellent starting material for the synthesis of such inhibitors.

Caption: Application of 4-Bromo-7-fluoroindolin-2-one in kinase inhibitor discovery.

Safety, Handling, and Disposal

As with all halogenated aromatic compounds, 4-Bromo-7-fluoroindolin-2-one should be handled with appropriate safety precautions to minimize exposure and risk.[2]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: A lab coat, closed-toe shoes, and chemical-resistant gloves (e.g., nitrile) are required.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of generating dust, a respirator may be necessary.

Handling Procedures

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes.

-

Keep away from sources of ignition.

-

Use in a well-ventilated area, preferably a chemical fume hood.

Storage

-

Store in a tightly sealed container in a cool, dry, and dark place.[1]

-

Store away from incompatible materials such as strong oxidizing agents.

Disposal

-

Dispose of as halogenated organic waste in accordance with local, state, and federal regulations.[13]

-

Do not dispose of down the drain.

Conclusion

4-Bromo-7-fluoroindolin-2-one is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the field of kinase inhibition. Its strategic halogenation provides multiple avenues for chemical modification, enabling the exploration of a broad chemical space. While detailed experimental data for this specific compound is limited in the public literature, its properties and reactivity can be reliably predicted based on the well-established chemistry of the indolin-2-one scaffold and related halogenated aromatics. Adherence to strict safety protocols is essential when handling this compound to ensure the well-being of laboratory personnel.

References

- 1. 1260903-30-7|4-Bromo-7-fluoroindolin-2-one|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. savemyexams.com [savemyexams.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

An In-Depth Technical Guide to 4-Bromo-7-fluoroindolin-2-one: A Privileged Scaffold in Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-7-fluoroindolin-2-one, a halogenated derivative of the oxindole core, represents a significant building block in modern medicinal chemistry. Its unique substitution pattern imparts specific physicochemical properties that are increasingly leveraged in the design of targeted therapeutics, particularly potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and burgeoning applications of 4-Bromo-7-fluoroindolin-2-one, with a particular focus on its role as a key intermediate in the development of novel anti-cancer agents. By synthesizing current knowledge and providing detailed experimental insights, this document serves as a critical resource for researchers engaged in the exploration and utilization of this versatile scaffold.

Introduction: The Rise of the Indolin-2-one Scaffold in Targeted Therapy

The indolin-2-one (oxindole) core is a privileged scaffold in drug discovery, forming the backbone of numerous biologically active compounds. Its rigid, planar structure, featuring a hydrogen bond donor (NH) and acceptor (C=O), provides an ideal framework for interaction with the ATP-binding pocket of various protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

The strategic placement of substituents on the indolin-2-one ring system is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. The introduction of halogen atoms, such as bromine and fluorine, has proven to be a particularly effective strategy. Fluorine can enhance binding affinity, modulate pKa, and improve metabolic stability, while the larger bromine atom can occupy specific hydrophobic pockets and serve as a handle for further chemical modification. 4-Bromo-7-fluoroindolin-2-one combines these features, making it a highly valuable intermediate for the synthesis of next-generation targeted therapies.

Physicochemical Properties and Structural Elucidation of 4-Bromo-7-fluoroindolin-2-one

A thorough understanding of the physicochemical properties of 4-Bromo-7-fluoroindolin-2-one is essential for its effective utilization in synthesis and drug design.

Chemical Structure and Nomenclature

-

Systematic Name: 4-Bromo-7-fluoro-1,3-dihydro-2H-indol-2-one

-

Synonyms: 4-Bromo-7-fluorooxindole

-

CAS Number: 1260903-30-7[1]

-

Molecular Formula: C₈H₅BrFNO[1]

-

Molecular Weight: 230.03 g/mol

The structure features an indolin-2-one core with a bromine atom at the 4-position and a fluorine atom at the 7-position of the aromatic ring.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the oxindole ring. The aromatic region would likely display two doublets, corresponding to the protons at the 5- and 6-positions, with coupling constants characteristic of ortho-coupling. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms. The CH₂ group at the 3-position would appear as a singlet.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would reveal eight distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon (C2) would resonate at the downfield end of the spectrum (typically ~175-180 ppm). The aromatic carbons would show characteristic shifts influenced by the halogen substituents.

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The exact mass would be a key identifier.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the N-H stretching vibration (around 3200-3300 cm⁻¹) and the C=O stretching vibration of the lactam (around 1700-1720 cm⁻¹).

Synthesis of 4-Bromo-7-fluoroindolin-2-one: A Methodological Overview

The synthesis of substituted indolin-2-ones can be achieved through various synthetic routes. While a specific, detailed protocol for 4-Bromo-7-fluoroindolin-2-one is not widely published in peer-reviewed journals, a general and adaptable synthetic strategy can be inferred from the synthesis of structurally related compounds. A common approach involves the cyclization of an appropriately substituted 2-amino-phenylacetic acid derivative or a related precursor.

A plausible synthetic pathway could start from a commercially available substituted aniline or nitrobenzene. For instance, a route could be envisioned starting from 3-bromo-6-fluoroaniline.

Figure 1. Plausible synthetic workflow for 4-Bromo-7-fluoroindolin-2-one.

Conceptual Step-by-Step Protocol:

-

Functionalization of the Starting Material: The initial step would involve the conversion of the amino group of 3-bromo-6-fluoroaniline into a suitable functional group that allows for the introduction of the acetic acid moiety. This could involve diazotization followed by a Sandmeyer-type reaction or a palladium-catalyzed cross-coupling reaction.

-

Formation of the Phenylacetic Acid Precursor: The subsequent step would focus on constructing the phenylacetic acid side chain. This could be achieved through various methods, such as the Strecker synthesis followed by hydrolysis, or by elaboration of a pre-existing functional group.

-

Intramolecular Cyclization: The final and key step is the intramolecular cyclization of the substituted 2-aminophenylacetic acid derivative to form the indolin-2-one ring. This is often achieved under acidic or basic conditions, or through the use of coupling agents that facilitate amide bond formation.

Self-Validating System in Synthesis: Each step of the synthesis must be rigorously monitored for completion and purity. Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are indispensable for tracking the progress of the reactions. The identity and purity of the intermediates and the final product must be confirmed by spectroscopic methods (NMR, MS, and IR) and melting point analysis. A successful synthesis is validated by the consistency of the analytical data with the expected structure.

Applications in Drug Discovery: A Gateway to Potent Kinase Inhibitors

The true value of 4-Bromo-7-fluoroindolin-2-one lies in its role as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. The indolin-2-one scaffold is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.

The 4-bromo and 7-fluoro substitutions on the indolin-2-one ring play crucial roles in modulating the biological activity of the final drug candidate:

-

The 7-Fluoro Group: The small, highly electronegative fluorine atom can enhance binding affinity through favorable electrostatic interactions with the protein. It can also block a potential site of metabolism, thereby improving the pharmacokinetic profile of the molecule.

-

The 4-Bromo Group: The bromine atom can serve two primary purposes. Firstly, its size and lipophilicity can allow it to occupy a specific hydrophobic pocket within the kinase active site, contributing to both potency and selectivity. Secondly, the carbon-bromine bond provides a reactive handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide range of substituents to explore the structure-activity relationship (SAR).

Figure 2. Contribution of substituents to the pharmacological profile.

Known Kinase Targets of Substituted Indolin-2-ones

While specific data for 4-Bromo-7-fluoroindolin-2-one derivatives is not extensively available in the public domain, the broader class of substituted indolin-2-ones has been shown to inhibit a range of kinases, including:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Key regulators of angiogenesis, a critical process in tumor growth and metastasis.

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and differentiation.

-

Fibroblast Growth Factor Receptors (FGFRs): Play a role in cell proliferation, migration, and survival.

-

Receptor Tyrosine Kinase (c-Kit): A proto-oncogene involved in various cellular processes.

-

Fms-like tyrosine kinase 3 (FLT3): Often mutated in acute myeloid leukemia (AML).

The specific substitution pattern of 4-bromo and 7-fluoro is likely to confer a unique selectivity profile against this panel of kinases.

Future Perspectives and Conclusion

4-Bromo-7-fluoroindolin-2-one is a strategically designed chemical scaffold with significant potential in the field of drug discovery. Its value as a building block for the synthesis of potent and selective kinase inhibitors is underscored by the established importance of the indolin-2-one core and the beneficial properties imparted by the halogen substituents.

Future research efforts will likely focus on the elaboration of the 4-bromo position to generate libraries of novel compounds for screening against a wide range of kinases. The development of efficient and scalable synthetic routes to 4-Bromo-7-fluoroindolin-2-one will be critical to facilitate these endeavors. As our understanding of the kinome and its role in disease continues to expand, the demand for versatile and tunable chemical scaffolds like 4-Bromo-7-fluoroindolin-2-one will undoubtedly grow, solidifying its place as a key component in the arsenal of medicinal chemists.

This guide has provided a foundational understanding of the chemical nature and potential applications of 4-Bromo-7-fluoroindolin-2-one. It is intended to serve as a catalyst for further investigation and innovation in the design and synthesis of next-generation targeted therapies.

References

An In-depth Technical Guide to 4-Bromo-7-fluoroindolin-2-one: A Core Scaffold in Modern Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of 4-Bromo-7-fluoroindolin-2-one, focusing on its physicochemical properties, synthesis, strategic applications, and experimental handling. It is designed to serve as a foundational resource for scientists leveraging this key heterocyclic building block.

Executive Summary

The indolin-2-one (oxindole) skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic introduction of halogen substituents, such as bromine and fluorine, provides medicinal chemists with powerful tools to modulate potency, selectivity, and pharmacokinetic properties. This guide focuses on a specific, highly functionalized derivative: 4-Bromo-7-fluoroindolin-2-one. We will dissect its molecular characteristics, explore its synthetic utility, and contextualize its application as a pivotal intermediate in the development of targeted therapeutics, particularly in oncology.

Molecular Identity and Physicochemical Properties

4-Bromo-7-fluoroindolin-2-one is a halogenated derivative of the indolin-2-one heterocyclic system. The precise placement of a bromine atom at the C4 position and a fluorine atom at the C7 position creates a unique electronic and steric profile, making it a valuable and versatile building block for chemical synthesis.

The molecular formula for 4-Bromo-7-fluoroindolin-2-one is C₈H₅BrFNO. Based on its atomic composition, the calculated molecular weight is 230.04 g/mol . This value is identical to its isomer, 7-Bromo-4-fluoroindolin-2-one, which is more commonly listed in commercial databases.[1]

Below is the chemical structure of the target compound.

Caption: Chemical structure of 4-Bromo-7-fluoroindolin-2-one.

A summary of key physicochemical data for the title compound and its relevant isomers is presented below for comparative analysis.

| Property | 4-Bromo-7-fluoroindolin-2-one | 7-Bromo-4-fluoroindolin-2-one | 4-Bromo-7-fluoroindoline-2,3-dione |

| Molecular Formula | C₈H₅BrFNO | C₈H₅BrFNO[1] | C₈H₃BrFNO₂[2] |

| Molecular Weight | 230.04 g/mol | 230.03 g/mol [1] | 244.02 g/mol [2] |

| CAS Number | Not readily available | 1260903-29-4[1] | 1153535-26-2[2] |

| IUPAC Name | 4-Bromo-7-fluoro-1,3-dihydro-2H-indol-2-one | 7-Bromo-4-fluoro-1,3-dihydro-2H-indol-2-one | 4-bromo-7-fluoro-1H-indole-2,3-dione[2] |

| SMILES | C1C(=O)NC2=C1C(=CC=C2F)Br | O=C1NC2=C(C(F)=CC=C2Br)CC1[1] | C1=CC(=C2C(=C1Br)C(=O)C(=O)N2)F |

| Predicted XLogP3 | ~2.0 | ~2.0 | 1.5[2] |

Synthesis and Chemical Reactivity

The synthesis of substituted indolin-2-ones often involves multi-step sequences starting from corresponding anilines or phenylhydrazines. While a specific protocol for 4-Bromo-7-fluoroindolin-2-one is not detailed in the provided literature, a general and logical synthetic approach can be inferred from established methods for related analogs.

A plausible synthetic pathway would begin with a suitably substituted aniline, such as 4-bromo-2-fluoroaniline. The key strategic challenge is the formation of the five-membered lactam ring. This is typically achieved through intramolecular cyclization reactions.

The true synthetic value of this molecule lies in the reactivity of its substituents:

-

C4-Bromine : The bromine atom is an outstanding functional handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[3] This allows for the direct and modular installation of diverse carbon- and heteroatom-based substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

C7-Fluorine : The fluorine atom significantly influences the molecule's properties. Its strong electron-withdrawing nature lowers the pKa of the N-H proton, potentially enhancing hydrogen bonding interactions with biological targets. Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of a drug candidate.

-

Lactam N-H : The nitrogen atom can be alkylated or arylated to further explore the chemical space around the scaffold.

Caption: Role of the scaffold in generating therapeutic candidates.

Experimental Protocols and Characterization

Protocol 1: Suzuki-Miyaura Cross-Coupling (Illustrative)

This protocol describes a general procedure for derivatizing the C4-bromo position, a key step in leveraging this scaffold. It is a self-validating system; successful coupling results in a new product with a distinct mass and NMR spectrum.

Objective: To couple an arylboronic acid to the C4 position of 4-Bromo-7-fluoroindolin-2-one.

Materials:

-

4-Bromo-7-fluoroindolin-2-one (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add 4-Bromo-7-fluoroindolin-2-one, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst to the flask under a positive flow of inert gas.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 4-aryl-7-fluoroindolin-2-one.

Protocol 2: Spectroscopic Characterization

The identity and purity of 4-Bromo-7-fluoroindolin-2-one and its derivatives must be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Expect to see signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the protons on the benzene ring, a singlet or broad singlet for the N-H proton (can be concentration-dependent and exchangeable with D₂O), and a singlet for the CH₂ protons at the C3 position (approx. 3.5 ppm).

-

¹³C NMR: Aromatic carbons will appear in the 110-150 ppm range. The carbonyl carbon (C2) will be significantly downfield (>170 ppm). Carbon atoms directly attached to bromine or fluorine will show characteristic splitting patterns and chemical shifts.

-

¹⁹F NMR: A singlet is expected, as there are no adjacent fluorine or hydrogen atoms to cause splitting.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) is a common method. The mass spectrum should show a prominent [M+H]⁺ ion at m/z 230.95 and/or a [M-H]⁻ ion at m/z 228.94.

-

Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2⁺) of nearly equal intensity, confirming the presence of a single bromine atom.

-

Safety and Handling

While specific safety data for 4-Bromo-7-fluoroindolin-2-one is not available, data for the structurally similar 4-bromo-7-fluoroindoline-2,3-dione should be considered as a proxy.

GHS Hazard Statements (for 4-bromo-7-fluoroindoline-2,3-dione): [2]* H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of accidental exposure, follow standard laboratory first-aid procedures and seek medical attention if necessary.

Conclusion

4-Bromo-7-fluoroindolin-2-one is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its carefully arranged functional groups—a synthetically versatile bromine, a metabolically robust fluorine, and a biologically relevant lactam core—provide an ideal platform for constructing complex molecular architectures. For researchers in oncology and other therapeutic areas, this building block offers a reliable and efficient starting point for the development of novel, targeted therapies. Understanding its properties, reactivity, and handling is essential for unlocking its full potential in the laboratory and beyond.

References

-

Zhang, J., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(12), 1689. Available at: [Link]

-

PubChem. (n.d.). 4-bromo-7-fluoroindoline-2,3-dione. National Center for Biotechnology Information. Retrieved from: [Link]

-

Chen, S., et al. (2024). Discovery of indole-2-one derivatives as BRD4 (BD1) selective inhibitors. Bioorganic & Medicinal Chemistry, 117752. Available at: [Link]

- Google Patents. (n.d.). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.

-

Liav, A., et al. (1999). Synthesis of bromoindolyl 4,7-di-O-methyl-Neu5Ac: specificity toward influenza A and B viruses. Carbohydrate Research, 317(1-4), 198-203. Available at: [Link]

-

PubChem. (n.d.). 4-Bromo-7-fluoro-5-methylindolin-2-one. National Center for Biotechnology Information. Retrieved from: [Link]

-

PubMed. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Retrieved from: [Link]

-

MDPI. (2021). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Molecules, 26(15), 4488. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Synthesis Potential: The Role of 4-Bromo-2-methyl-7-azaindole. Retrieved from: [Link]

Sources

Navigating the Physicochemical Landscape of 4-Bromo-7-fluoroindolin-2-one: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the physical properties of 4-Bromo-7-fluoroindolin-2-one, a halogenated oxindole derivative of significant interest in medicinal chemistry and drug discovery. Recognizing the potential for structural ambiguity with the closely related 4-Bromo-7-fluoroindoline-2,3-dione, this document first clarifies the distinction between these two compounds. It then presents the available physicochemical data for 4-Bromo-7-fluoroindolin-2-one, noting the current reliance on computationally predicted values in the absence of extensive, publicly available experimental data. The core of this guide is a detailed exposition of the authoritative, field-proven methodologies for the experimental determination of key physical properties, including melting point, solubility, and spectroscopic characteristics (NMR, FT-IR, and Mass Spectrometry). This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to both understand the known attributes of this compound and to rigorously determine its physical properties in a laboratory setting.

Introduction and Clarification of Compound Identity

The precise characterization of a molecule's physical properties is a cornerstone of chemical and pharmaceutical research. These properties govern a compound's behavior in various environments, influencing its reactivity, formulation, and pharmacokinetic profile. The subject of this guide, 4-Bromo-7-fluoroindolin-2-one, is a member of the indolin-2-one (oxindole) class of heterocyclic compounds. The oxindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The introduction of bromine and fluorine atoms onto this scaffold is a common strategy to modulate a molecule's electronic properties, lipophilicity, and metabolic stability, making 4-Bromo-7-fluoroindolin-2-one a valuable intermediate and a potential pharmacophore in its own right.

A critical point of clarification is the distinction between 4-Bromo-7-fluoroindolin-2-one and a similarly named compound, 4-Bromo-7-fluoroindoline-2,3-dione (also known as 4-Bromo-7-fluoroisatin). The former possesses a single carbonyl group at the 2-position of the indolinone core, while the latter has two adjacent carbonyl groups at the 2- and 3-positions. This seemingly minor difference results in significantly different chemical structures and, consequently, distinct physical and chemical properties.

-

4-Bromo-7-fluoroindolin-2-one (CAS: 1260903-30-7): The primary focus of this guide.

-

4-Bromo-7-fluoroindoline-2,3-dione (CAS: 1153535-26-2): A related but distinct compound.

Researchers working with commercial suppliers or synthesizing these compounds should exercise diligence in confirming the identity of their material, as nomenclature can sometimes be ambiguous. This guide will focus on the properties of the mono-carbonyl compound, 4-Bromo-7-fluoroindolin-2-one, while providing comparative data for the dione where available.

Physicochemical Properties of 4-Bromo-7-fluoroindolin-2-one

As of the date of this publication, detailed experimental data for the physical properties of 4-Bromo-7-fluoroindolin-2-one are not widely available in peer-reviewed literature. The data presented in this section are primarily derived from computational predictions and information from chemical suppliers. It is imperative for researchers to experimentally verify these properties for their specific batches of the compound.

General and Computed Properties

The following table summarizes the key physical and chemical identifiers for 4-Bromo-7-fluoroindolin-2-one.

| Property | Value | Source(s) |

| IUPAC Name | 4-bromo-7-fluoro-1,3-dihydro-2H-indol-2-one | N/A |

| Synonyms | 4-bromo-7-fluoro-2,3-dihydro-1H-indol-2-one | [1][2] |

| CAS Number | 1260903-30-7 | [3][4][5] |

| Molecular Formula | C₈H₅BrFNO | [3][4] |

| Molecular Weight | 230.03 g/mol | [3][4] |

| Predicted LogS | -4.03 | [6] |

| Predicted Solubility | 0.0216 mg/mL (in water) | [6] |

| Predicted XLogP | 2.7 | [7] |

Note: Predicted values are computationally derived and should be used as estimates pending experimental verification.

For comparison, the related dione compound, 4-Bromo-7-fluoroindoline-2,3-dione (CAS: 1153535-26-2), has a molecular formula of C₈H₃BrFNO₂ and a molecular weight of 244.02 g/mol .[8][9][10][11] Its predicted XLogP3 value is 1.5.[8]

Authoritative Experimental Protocols for Physicochemical Characterization

This section details the standard, validated methodologies for determining the key physical properties of solid organic compounds like 4-Bromo-7-fluoroindolin-2-one. The causality behind experimental choices is explained to provide a deeper understanding of the principles at play.

Melting Point Determination

Expertise & Experience: The melting point is a fundamental physical property that provides a primary indication of a compound's purity.[12] Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities will depress and broaden this range. The choice of a slow heating rate near the expected melting point is critical for achieving thermal equilibrium between the sample and the heating block, ensuring an accurate measurement.

Trustworthiness: The protocol described is a self-validating system. An initial rapid determination provides an approximate range, which is then refined by a slower, more careful measurement. Consistency across multiple determinations (at least two) provides confidence in the recorded value.

Methodology: Capillary Melting Point Determination using a Mel-Temp Apparatus

-

Sample Preparation:

-

Ensure the 4-Bromo-7-fluoroindolin-2-one sample is completely dry and in the form of a fine powder.[12] If necessary, gently crush any coarse crystals in a mortar and pestle.

-

Push the open end of a capillary melting point tube into the powdered sample.

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample into the bottom of the capillary to a height of 2-3 mm.[13]

-

-

Apparatus Setup and Measurement:

-

Place the packed capillary tube into the sample holder of the Mel-Temp apparatus.[13]

-

Set the heating rate to a moderate level for a preliminary, rapid determination to find the approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat it rapidly to about 15-20°C below the approximate melting point found in the previous step.

-

Reduce the heating rate to 1-2°C per minute to ensure accurate determination.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[14][15]

-

Repeat the slow heating determination with a fresh sample to ensure reproducibility.

-

Solubility Profiling

Expertise & Experience: A compound's solubility profile across a range of solvents with varying polarity and pH provides critical information about its functional groups and potential for formulation.[16] The principle "like dissolves like" is fundamental here; polar compounds dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. Furthermore, the solubility of acidic or basic compounds is highly pH-dependent. An acidic compound like a carboxylic acid or phenol will be more soluble in a basic solution (e.g., 5% NaOH) where it can form a water-soluble salt.[17] Similarly, a basic compound like an amine will be more soluble in an acidic solution (e.g., 5% HCl).[18]

Trustworthiness: This protocol employs a systematic, stepwise approach. By testing solubility in a defined sequence of solvents (water, ether, aqueous acid, aqueous base), a clear classification of the compound's nature can be established.[16][19] The use of small, standardized quantities of solute and solvent ensures consistency and comparability of results.

Methodology: Qualitative Solubility Assessment

-

General Procedure:

-

Place approximately 10-20 mg of 4-Bromo-7-fluoroindolin-2-one into a small test tube.

-

Add 1 mL of the chosen solvent in portions, agitating vigorously after each addition.[16]

-

Observe whether the solid dissolves completely. A compound is generally considered "soluble" if it dissolves at a concentration of approximately 20 mg/mL.

-

-

Solvent Sequence and Interpretation:

-

Water: Test solubility in water. If soluble, test the resulting solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[20] Given the predicted LogS of -4.03, 4-Bromo-7-fluoroindolin-2-one is expected to be poorly soluble in water.[6]

-

5% NaOH Solution: If insoluble in water, test solubility in 5% aqueous sodium hydroxide. Solubility indicates the presence of an acidic functional group.

-

5% NaHCO₃ Solution: If soluble in 5% NaOH, test in 5% sodium bicarbonate. Solubility in this weaker base suggests a strongly acidic group (like a carboxylic acid), while insolubility suggests a weakly acidic group (like a phenol).[18]

-

5% HCl Solution: If insoluble in water and 5% NaOH, test solubility in 5% aqueous hydrochloric acid. Solubility indicates the presence of a basic functional group, most commonly an amine.[16] The lactam nitrogen in the indolinone core is generally not basic enough to dissolve in 5% HCl.

-

Concentrated H₂SO₄: If the compound is insoluble in all the above, its solubility in cold, concentrated sulfuric acid can be tested. Solubility in this strong acid indicates the presence of a functional group containing nitrogen, oxygen, or unsaturation.[17]

-

Organic Solvents: Test solubility in common organic solvents such as methanol, ethanol, acetone, dichloromethane, and dimethyl sulfoxide (DMSO) to establish a profile for use in reactions and analyses.

-

Spectroscopic Characterization

Expertise & Experience: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the structural elucidation of organic molecules. ¹H NMR provides information on the number of different types of protons, their chemical environment, their relative numbers (through integration), and their connectivity to neighboring protons (through spin-spin coupling). ¹³C NMR provides information on the number of different types of carbon atoms and their chemical environment. For 4-Bromo-7-fluoroindolin-2-one, key expected signals would include aromatic protons, the CH₂ group protons at the 3-position, and the N-H proton of the lactam. The choice of deuterated solvent is critical; the compound must be sufficiently soluble, and the solvent's residual peaks should not obscure important signals from the analyte.[21] DMSO-d₆ or CDCl₃ are common choices for this type of compound.

Trustworthiness: Modern NMR spectrometers, when properly calibrated and shimmed, provide highly reproducible and accurate data. The use of an internal standard, typically tetramethylsilane (TMS), provides a reliable reference point (0 ppm) for chemical shifts.[22] Adherence to standard sample preparation and data acquisition guidelines, such as those published by major chemistry societies, ensures data quality.[23]

Methodology: ¹H and ¹³C NMR Analysis

-

Sample Preparation:

-

Dissolve 5-10 mg of 4-Bromo-7-fluoroindolin-2-one in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.[21]

-

Ensure the sample is fully dissolved; sonication may be required. The final solution must be clear and free of particulate matter.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz instrument might include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans will be required (e.g., 128 scans or more, depending on concentration).[24] A longer relaxation delay (e.g., 2-5 seconds) may be necessary to observe quaternary carbons.

-

-

Data Processing and Interpretation:

-

Process the raw data (Free Induction Decay, FID) using a Fourier transform.

-

Phase the resulting spectrum and perform a baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak as a secondary standard (e.g., DMSO at 2.50 ppm for ¹H, 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to assign the signals to the specific protons and carbons in the molecule.

-

Expertise & Experience: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[25] Infrared radiation causes the bonds within a molecule to vibrate at specific frequencies. By detecting which frequencies of IR radiation are absorbed by the sample, a spectrum is generated that acts as a molecular "fingerprint."[26] For 4-Bromo-7-fluoroindolin-2-one, key characteristic absorption bands would be expected for the N-H stretch of the lactam (amide), the C=O stretch of the lactam, C-H stretches (aromatic and aliphatic), and C-C bonds within the aromatic ring.

Trustworthiness: The thin solid film method is a reliable and straightforward technique for solid samples. It avoids the characteristic peaks of mulling agents (like Nujol) and the potential for polymorphic changes that can occur when pressing KBr pellets.[27] Running a background spectrum before the sample measurement corrects for atmospheric H₂O and CO₂ as well as any instrumental artifacts, ensuring the resulting spectrum is solely from the sample.

Methodology: Thin Solid Film Method

-

Sample Preparation:

-

Dissolve a small amount (2-5 mg) of 4-Bromo-7-fluoroindolin-2-one in a few drops of a volatile solvent in which it is soluble (e.g., acetone or dichloromethane) in a small vial.[28]

-

Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[28] The film should be translucent, not opaque.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the empty sample compartment to account for atmospheric gases.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Interpretation:

-

Analyze the resulting spectrum for characteristic absorption bands. Key regions to examine include:

-

~3200 cm⁻¹: N-H stretching vibration of the lactam.

-

~1700-1720 cm⁻¹: C=O (carbonyl) stretching vibration of the lactam.[24]

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2900-2800 cm⁻¹: Aliphatic C-H stretching (from the CH₂ group).

-

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1200-1000 cm⁻¹: C-F stretching vibration.

-

Below 800 cm⁻¹: C-Br stretching vibration.

-

-

Expertise & Experience: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and providing clues about its structure.[29] Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds.[30] The choice of ionization technique is crucial. Electron Ionization (EI) is a "hard" technique that causes extensive fragmentation, yielding a characteristic fingerprint spectrum. For 4-Bromo-7-fluoroindolin-2-one, the mass spectrum under EI would be expected to show a prominent molecular ion (M⁺) peak. A key feature would be the isotopic pattern of bromine: natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio. This results in two peaks for any bromine-containing fragment (M⁺ and M+2) of nearly equal intensity, which is a powerful diagnostic tool.

Trustworthiness: GC-MS is a highly sensitive and reliable technique. The gas chromatograph separates the sample components before they enter the mass spectrometer, ensuring that the resulting mass spectrum corresponds to a pure compound.[31] The fragmentation patterns and isotopic distributions are highly reproducible under standardized conditions, allowing for comparison with spectral libraries and confident identification.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation:

-

Prepare a dilute solution of 4-Bromo-7-fluoroindolin-2-one (~10-100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.[32] The solution must be free of any particulate matter.

-

-

Instrumental Analysis:

-

Inject a small volume (typically 1 µL) of the solution into the GC-MS system.

-

The sample is vaporized in the heated injection port and separated on the GC column based on its boiling point and interaction with the column's stationary phase.[30]

-

As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

The molecules are ionized, typically using Electron Ionization (EI) at 70 eV.[29]

-

The resulting ions (the molecular ion and its fragments) are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

The detector records the abundance of each ion, generating a mass spectrum.

-

-

Data Interpretation:

-

Identify the molecular ion peak (M⁺). This will be the peak at the highest m/z that corresponds to the molecular weight of the compound (230.03 for C₈H₅⁷⁹BrFNO).

-

Look for the M+2 peak at approximately m/z 232, which should have a similar intensity to the M⁺ peak, confirming the presence of one bromine atom.

-

Analyze the fragmentation pattern. Common fragmentation pathways for this type of molecule might include the loss of CO, Br, or other small neutral fragments. This pattern provides structural confirmation.

-

Conclusion

4-Bromo-7-fluoroindolin-2-one is a compound with significant potential in the field of drug discovery. While a comprehensive, experimentally verified dataset of its physical properties is not yet available in the public domain, this guide provides the most current predicted data and, more importantly, a robust framework of authoritative protocols for its determination. By clarifying the compound's identity and providing detailed, scientifically-grounded methodologies for characterization, we empower researchers to generate the high-quality, reliable data necessary to advance their work. The application of the described protocols for melting point determination, solubility profiling, and spectroscopic analysis (NMR, FT-IR, and MS) will ensure a thorough and accurate physicochemical understanding of this valuable synthetic building block.

References

-

Determination of Melting Points. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024). Retrieved from [Link]

-

Determination of Melting Points. (n.d.). Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

Sample Preparation Guidelines for GC-MS. (n.d.). Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

YouTube. (2021). Solubility test/ Organic lab. Retrieved from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

Appchem. (n.d.). 4-Bromo-7-fluoroindoline-2,3-dione. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Experiment 1 Determination of Solubility Class. (n.d.). Retrieved from [Link]

-

MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Retrieved from [Link]

-

4406 GC-MS procedure and background.docx. (n.d.). Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Direct Interface GC/MS Method. Retrieved from [Link]

-

13-C NMR Protocol for beginners AV-400. (n.d.). Retrieved from [Link]

-

Mtoz Biolabs. (n.d.). FT-IR Analysis Technique Overview. Retrieved from [Link]

-

Metin, M. (2011). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromo-7-fluoro-2,3-dihydro-1h-indole-2,3-dione. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2017). Method 320: Measurement of Vapor Phase Organic and Inorganic Emissions by Extractive Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromo-7-fluoro-2,3-dihydro-1h-indole hydrochloride. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromo-7-fluoro-2,3-dihydro-1h-isoindole. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-BROMO-7-FLUOROINDOLE. Retrieved from [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. 1260903-30-7(4-Bromo-7-fluoroindolin-2-one) | Kuujia.com [it.kuujia.com]

- 3. 1260903-30-7|4-Bromo-7-fluoroindolin-2-one|BLD Pharm [bldpharm.com]

- 4. eMolecules Ambeed / 4-Bromo-7-fluoroindolin-2-one / 250mg / 600838083 | Fisher Scientific [fishersci.com]

- 5. 1260903-30-7|4-Bromo-7-fluoroindolin-2-one|BLD Pharm [bldpharm.de]

- 6. 1260903-30-7 | 4-Bromo-7-fluoroindolin-2-one | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 7. PubChemLite - 4-bromo-7-fluoro-2,3-dihydro-1h-indole hydrochloride (C8H7BrFN) [pubchemlite.lcsb.uni.lu]

- 8. 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione | C8H3BrFNO2 | CID 43555512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. appchemical.com [appchemical.com]

- 10. 1153535-26-2|4-Bromo-7-fluoroindoline-2,3-dione|BLD Pharm [bldpharm.com]

- 11. 4-broMo-7-fluoroindoline-2,3-dione CAS#: 1153535-26-2 [amp.chemicalbook.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. pennwest.edu [pennwest.edu]

- 15. byjus.com [byjus.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. www1.udel.edu [www1.udel.edu]

- 18. scribd.com [scribd.com]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. m.youtube.com [m.youtube.com]

- 21. ucl.ac.uk [ucl.ac.uk]

- 22. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 23. pubsapp.acs.org [pubsapp.acs.org]

- 24. chem.uiowa.edu [chem.uiowa.edu]

- 25. FT-IR Analysis Technique Overview | MtoZ Biolabs [mtoz-biolabs.com]

- 26. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 27. eng.uc.edu [eng.uc.edu]

- 28. orgchemboulder.com [orgchemboulder.com]

- 29. memphis.edu [memphis.edu]

- 30. Sample preparation GC-MS [scioninstruments.com]

- 31. metbio.net [metbio.net]

- 32. uoguelph.ca [uoguelph.ca]

A Technical Guide to the Solubility Profile of 4-Bromo-7-fluoroindolin-2-one for Drug Discovery and Development

Foreword: The Critical Role of Solubility in Preclinical Success

In the landscape of modern drug discovery, the intrinsic properties of a molecule are as critical as its pharmacological activity. Among these, aqueous solubility stands as a primary gatekeeper to a compound's ultimate success or failure. For a novel scaffold like 4-Bromo-7-fluoroindolin-2-one, a compound of interest in contemporary medicinal chemistry, understanding its solubility is not merely a data point; it is a cornerstone of its developability profile. Poor solubility is a leading cause of attrition for promising drug candidates, directly impacting absorption, bioavailability, and the ability to formulate a viable therapeutic product.[1][2] This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the solubility of 4-Bromo-7-fluoroindolin-2-one, offering researchers a robust framework for its evaluation.

Physicochemical Landscape of 4-Bromo-7-fluoroindolin-2-one

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₈H₅BrFNO | BLD Pharm[3] |

| Molecular Weight | 230.03 g/mol | BLD Pharm[3] |

| CAS Number | 1260903-30-7 | BLD Pharm[3] |

| Predicted LogP | ~2.0-3.0 (estimated based on similar structures) | Inferred from related compounds[4][5] |

| General Structural Class | Halogenated Indolinone | N/A |

The presence of both a hydrogen bond donor (the amide N-H) and acceptor (the carbonyl oxygen), alongside the lipophilic aromatic ring and halogen substituents, creates a complex physicochemical profile. The interplay of these features will govern its interaction with aqueous and organic media. Studies on similar indolinone derivatives have highlighted how substitutions can significantly impact properties like lipophilicity and, consequently, aqueous solubility.[4][5]

Strategic Approaches to Solubility Determination

The choice of solubility assay is dictated by the stage of drug development. In early discovery, speed and low compound consumption are paramount, making kinetic solubility the preferred method. As a candidate progresses, a more rigorous understanding of its true equilibrium solubility becomes essential, necessitating thermodynamic solubility determination.[1][6]

Kinetic Solubility: High-Throughput Screening for Early-Stage Assessment

Kinetic solubility measures the concentration at which a compound, rapidly introduced from a high-concentration organic stock solution (typically DMSO), precipitates in an aqueous buffer.[1][6] This method is prone to generating supersaturated solutions, which may yield a higher apparent solubility than the true thermodynamic value.[1] However, its utility lies in providing a rapid assessment for structure-solubility relationship studies.[1]

Caption: Workflow for Thermodynamic Solubility Determination.

-

Sample Preparation: Add an excess amount of solid 4-Bromo-7-fluoroindolin-2-one to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) to ensure a saturated solution is formed. [7]2. Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Solid Phase Analysis: It is crucial to analyze the remaining solid using techniques like X-ray Powder Diffraction (XRPD) to identify the polymorphic form or determine if a salt has disproportionated. [8]

Key Factors Influencing the Solubility of 4-Bromo-7-fluoroindolin-2-one

The solubility of an ionizable compound can be significantly influenced by the properties of the solvent system.

The Impact of pH

The indolinone scaffold contains an amide proton that can be deprotonated under basic conditions and a carbonyl group that could potentially be protonated under strongly acidic conditions. Therefore, the pH of the aqueous medium is expected to have a significant effect on the solubility of 4-Bromo-7-fluoroindolin-2-one. For a compound with acidic or basic properties, solubility will increase as the pH moves away from its pKa, due to the higher solubility of the ionized form compared to the neutral form. [1]A pH-solubility profile, as determined by the shake-flask method across a range of pH values, is essential for predicting its behavior in the gastrointestinal tract.

Cosolvents and Formulation Excipients

Given the anticipated low aqueous solubility of 4-Bromo-7-fluoroindolin-2-one, the use of cosolvents (e.g., ethanol, propylene glycol) or solubility-enhancing excipients (e.g., cyclodextrins, surfactants) will likely be necessary for formulation. Systematic screening of these agents is a standard part of pre-formulation studies.

Data Interpretation and Reporting

All solubility data should be reported with the experimental conditions clearly stated, including the method used (kinetic or thermodynamic), buffer composition and pH, temperature, and incubation time.

Hypothetical pH-Solubility Profile for 4-Bromo-7-fluoroindolin-2-one

| pH of Buffer | Method | Temperature (°C) | Solubility (µg/mL) |

| 2.0 | Thermodynamic | 25 | 5.2 |

| 5.0 | Thermodynamic | 25 | 1.8 |

| 7.4 | Thermodynamic | 25 | 1.5 |

| 9.0 | Thermodynamic | 25 | 25.7 |

| 7.4 | Kinetic (2h) | 25 | 45.0 |

This hypothetical data illustrates that the compound is a weak acid, with solubility increasing at higher pH values. It also shows the typical discrepancy between kinetic and thermodynamic solubility values.

Conclusion: A Pathway to Informed Development

While direct experimental solubility data for 4-Bromo-7-fluoroindolin-2-one remains to be published, this guide provides a comprehensive framework for its systematic evaluation. By employing both high-throughput kinetic assays in early discovery and the gold-standard shake-flask method for preclinical development, researchers can build a robust understanding of this compound's solubility profile. A thorough investigation of pH-dependent solubility is critical for anticipating its in vivo absorption and guiding the selection of an appropriate formulation strategy. This methodical approach will mitigate risks associated with poor biopharmaceutical properties and ultimately increase the probability of advancing a promising therapeutic candidate.

References

- Title: SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT Source: Google Cloud Search URL

- Title: Kinetic & Thermodynamic Solubility Testing Source: WuXi AppTec URL

- Title: (PDF)

- Title: Solubility determination of compounds of pharmaceutical interest Source: Dipòsit Digital de la Universitat de Barcelona URL

- Source: Pharma.

- Title: Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives Source: Frontiers URL

- Title: 4-Bromo-7-fluoroindolin-2-one Source: BLD Pharm URL

- Title: Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives Source: PubMed Central URL

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]

- 3. 1260903-30-7|4-Bromo-7-fluoroindolin-2-one|BLD Pharm [bldpharm.com]

- 4. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 5. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

An In-Depth Technical Guide to 4-Bromo-7-fluoroindolin-2-one and its Key Analogue in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Nomenclature and Structure in Substituted Indolinones

The indole scaffold and its derivatives are cornerstones of modern medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, halogenated indolinones represent a critical family of building blocks, offering nuanced control over a molecule's physicochemical and pharmacological properties. This guide focuses on 4-Bromo-7-fluoroindolin-2-one , a specific, doubly halogenated oxindole.

A critical point of clarification is essential for any researcher working with this compound. The scientific literature and commercial catalogs contain extensive information on a closely related but structurally distinct analogue: 4-Bromo-7-fluoro-1H-indole-2,3-dione , commonly known as 4-Bromo-7-fluoroisatin . The distinction lies at the C3 position of the five-membered ring: the indolin-2-one (an oxindole) possesses a methylene group (CH₂), while the isatin features a second carbonyl group (C=O). This seemingly minor difference fundamentally alters the molecule's reactivity, synthetic utility, and biological profile.

While 4-Bromo-7-fluoroindolin-2-one is available as a synthetic building block, the vast majority of published, in-depth research has utilized its isatin counterpart as a versatile precursor for drug candidates. This guide will first provide a focused technical profile of the requested indolin-2-one and then deliver a comprehensive analysis of the more extensively studied 4-bromo-7-fluoroisatin, thereby offering a complete and practical resource for drug development professionals.

Caption: Structural comparison of 4-Bromo-7-fluoroindolin-2-one and 4-Bromo-7-fluoroisatin.

Part 1: Technical Profile of 4-Bromo-7-fluoroindolin-2-one

4-Bromo-7-fluoroindolin-2-one is primarily utilized as a specialized building block in synthetic and medicinal chemistry. Its public-domain data is largely confined to supplier specifications, with limited peer-reviewed literature detailing its synthesis or applications. The presence of bromine and fluorine atoms, along with the oxindole core, makes it an attractive starting point for generating novel chemical entities.

1.1 Identifiers and Physicochemical Properties

The key identifiers and computed properties for this compound are summarized below. This information is critical for unambiguous identification in procurement, synthesis planning, and regulatory documentation.

| Property | Value | Source |

| IUPAC Name | 4-bromo-7-fluoro-1,3-dihydro-2H-indol-2-one | N/A |

| CAS Number | 1260903-30-7 | [1] |

| Molecular Formula | C₈H₅BrFNO | [1][2] |

| Molecular Weight | 230.03 g/mol | [1][2] |

| Canonical SMILES | C1C2=C(NC1=O)C(=CC=C2F)Br | [2] |

| InChIKey | QMTQFUFNWYQCGN-UHFFFAOYSA-N | [2] |

| Topological Polar Surface Area (TPSA) | 49.39 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

Note: Data is primarily sourced from chemical vendor databases and computational models, reflecting the limited availability of experimentally derived values in peer-reviewed literature.

Part 2: In-Depth Analysis of 4-Bromo-7-fluoroisatin (A Key Analogue)

4-Bromo-7-fluoro-1H-indole-2,3-dione (4-bromo-7-fluoroisatin) is a highly versatile and well-documented intermediate in drug discovery. The isatin core is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. The strategic placement of bromine and fluorine atoms further enhances its utility.

2.1 Physicochemical and Structural Data

The properties of 4-bromo-7-fluoroisatin are well-characterized.

| Property | Value | Source |

| IUPAC Name | 4-bromo-7-fluoro-1H-indole-2,3-dione | [3] |

| CAS Number | 1153535-26-2 | [3] |

| Molecular Formula | C₈H₃BrFNO₂ | [3] |

| Molecular Weight | 244.02 g/mol | [3] |

| Canonical SMILES | C1=CC(=C2C(=C1F)NC(=O)C2=O)Br | [3] |

| InChIKey | GEILBCZHJGIPBQ-UHFFFAOYSA-N | [3] |

| Melting Point | Not available in cited sources | N/A |

| XLogP3 | 1.5 | [3] |

2.2 Synthesis and Mechanistic Insights

The synthesis of substituted isatins often employs the Sandmeyer isatin synthesis methodology. This classic approach involves the condensation of an aniline derivative with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid like concentrated sulfuric acid or polyphosphoric acid.

Causality in Synthesis: The choice of a substituted aniline (e.g., 2-bromo-5-fluoroaniline) as the starting material directly dictates the final substitution pattern on the isatin core. The acid-catalyzed cyclization proceeds via an electrophilic aromatic substitution mechanism, where the protonated intermediate attacks the electron-rich aromatic ring to form the five-membered lactam ring.

Caption: Generalized Sandmeyer pathway for isatin synthesis.

2.3 Chemical Reactivity and Strategic Importance

The isatin core is defined by two key reactive sites, which medicinal chemists exploit for library synthesis and lead optimization:

-

The C3-Keto Group: This carbonyl is highly electrophilic and readily undergoes condensation reactions with a variety of nucleophiles (e.g., amines, hydrazines). This reaction is the foundation for creating Schiff bases and hydrazones, which are common pharmacophores in kinase inhibitors and other drug classes.

-

The N1-Amide Proton: The N-H proton is acidic and can be deprotonated with a mild base (e.g., K₂CO₃) to form the isatin anion.[4] This anion is a potent nucleophile that readily reacts with alkyl halides, allowing for the introduction of diverse side chains at the N1 position. This modification is crucial for tuning solubility, cell permeability, and target engagement.[5]

The Role of Halogen Substituents:

-

Fluorine: The 7-fluoro substituent significantly impacts the electronic properties of the aromatic ring. Its strong electron-withdrawing nature can enhance the acidity of the N-H proton and modulate the pKa of the molecule. In a drug development context, fluorine is often introduced to improve metabolic stability (by blocking sites of oxidative metabolism) and enhance binding affinity through favorable electrostatic interactions with target proteins.[6][7]

-

Bromine: The 4-bromo substituent serves as a valuable synthetic handle. It is an ideal group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of aryl, alkyl, or amino groups to build molecular complexity and explore the structure-activity relationship (SAR) at this position.

2.4 Application in Drug Discovery Workflows

4-Bromo-7-fluoroisatin is not typically a final drug product but rather a critical starting material. Its value lies in its ability to be rapidly diversified into large libraries of related compounds for high-throughput screening.

Caption: Use of 4-bromo-7-fluoroisatin in a typical drug discovery campaign.

This scaffold has been integral to the development of compounds targeting various diseases. For instance, the isatin core is found in inhibitors of caspases (enzymes involved in apoptosis), kinases (implicated in cancer), and viral proteases.[8][9] The specific 4-bromo-7-fluoro substitution pattern allows for fine-tuning of these activities.

2.5 Representative Experimental Protocol: N-Alkylation of Isatin

This protocol provides a validated, step-by-step method for the N-alkylation of an isatin core, a fundamental reaction in the synthesis of isatin-based compound libraries.[4][10]

Objective: To synthesize N-alkyl-4-bromo-7-fluoroisatin.

Materials:

-

4-Bromo-7-fluoroisatin (1.0 mmol)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.3 mmol)

-

Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

-

Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add 4-bromo-7-fluoroisatin (1.0 mmol).

-

Base Addition: Add anhydrous potassium carbonate (1.3 mmol) to the flask.

-

Solvent Addition: Add anhydrous DMF (5 mL) to the flask.

-

Formation of Anion: Stir the suspension at room temperature for 30-60 minutes. The formation of the isatin anion is often accompanied by a color change.

-

Alkylation: Slowly add the alkyl halide (1.1 mmol) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-80 °C) as required. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into ice-water (50 mL).

-

Isolation: If a precipitate forms, collect the solid product by vacuum filtration, wash with cold water, and dry. If the product is an oil, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel as needed.

Self-Validation: The success of the reaction is confirmed by TLC analysis showing the consumption of the starting material and the appearance of a new, less polar spot. The final structure and purity are confirmed by NMR spectroscopy and mass spectrometry.

2.6 Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-bromo-7-fluoro-1H-indole-2,3-dione is associated with the following hazards.[3]

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Handling Precautions: Researchers should handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Directions

This guide clarifies the identity of 4-Bromo-7-fluoroindolin-2-one and places it in the context of its more extensively studied and synthetically versatile analogue, 4-Bromo-7-fluoroisatin . While the former serves as a niche building block, the latter is a powerhouse intermediate in drug discovery, offering multiple points for chemical diversification and strategic halogenation that enhances its value.